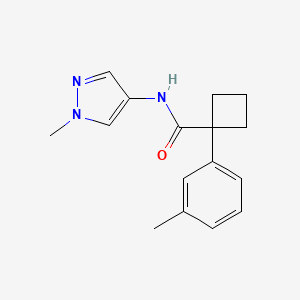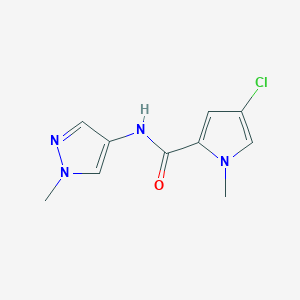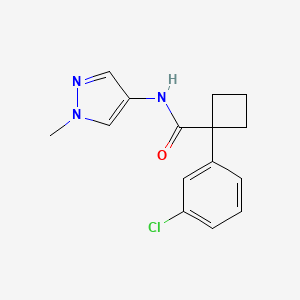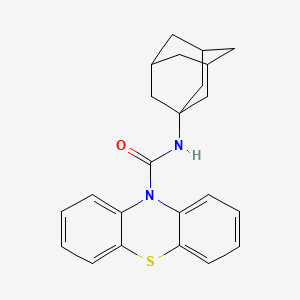
1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide, also known as MPCC, is a chemical compound that has been widely studied in scientific research due to its potential applications in the field of medicine. MPCC is a cyclobutane-based molecule that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. In
Mecanismo De Acción
The mechanism of action of 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2, 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide may reduce inflammation and pain. The activation of the AMPK pathway may also play a role in the anti-inflammatory and analgesic effects of 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide.
Biochemical and Physiological Effects:
1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has been shown to have vasorelaxant effects, which may make it a potential candidate for the treatment of cardiovascular diseases. However, more research is needed to fully understand the biochemical and physiological effects of 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of cancer treatments. However, there are also limitations to the use of 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully understand its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for research on 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide. One area of research could focus on the development of 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide-based drugs for the treatment of pain and inflammation. Another area of research could focus on the development of 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide-based drugs for the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide and its biochemical and physiological effects. Overall, 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has the potential to be a valuable tool in the development of new treatments for a variety of diseases, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has been achieved through various methods, including the reaction of 3-methylbenzoyl chloride with 1-methylpyrazole-4-carboxamide in the presence of a base, followed by cyclization with a cyclobutane derivative. Another method involves the reaction of 3-methylbenzoyl chloride with 1-methylpyrazole-4-carboxamide in the presence of a base, followed by the addition of cyclobutanone and subsequent cyclization. Both methods have been successful in synthesizing 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide with high yields.
Aplicaciones Científicas De Investigación
1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has been studied extensively in scientific research for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to have vasorelaxant effects.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-5-3-6-13(9-12)16(7-4-8-16)15(20)18-14-10-17-19(2)11-14/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPKJWSHOSCYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC2)C(=O)NC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-[4-[[2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetyl]amino]piperidin-1-yl]acetamide](/img/structure/B7539704.png)


![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)


![4-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539763.png)



![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)
![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7539785.png)
![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)